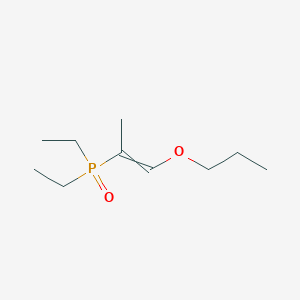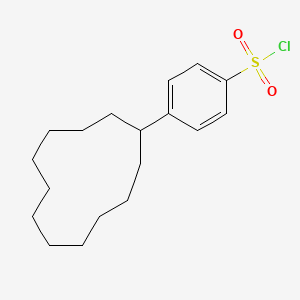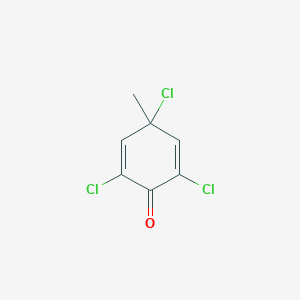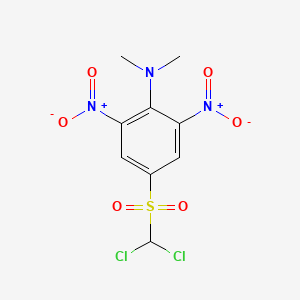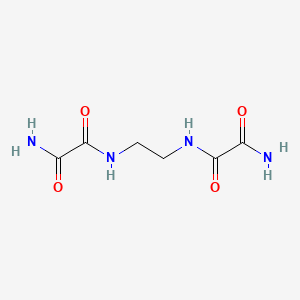
N~1~,N~1'~-(Ethane-1,2-diyl)diethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide is a chemical compound with the molecular formula C6H14N2O2. It is an organic compound that belongs to the class of amides. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide can be synthesized through a solvothermal reaction. One method involves the reaction of ethylenediamine with N,N’-dimethylformamide (DMF) in the presence of cadmium acetate and 3-carboxyphenylboronic acid as catalysts. The reaction is conducted at 100°C, resulting in the formation of N1,N~1’~-(Ethane-1,2-diyl)diethanediamide .
Industrial Production Methods
Industrial production of N1,N~1’~-(Ethane-1,2-diyl)diethanediamide typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of N1,N~1’~-(Ethane-1,2-diyl)diethanediamide.
Scientific Research Applications
N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1’~-(Ethane-1,2-diyl)diethanediamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)diformamide: Similar in structure but differs in functional groups.
Ethane-1,2-dithiol: Contains sulfur atoms instead of nitrogen and oxygen.
Ethane-1,2-diimine: Contains imine groups instead of amide groups.
Uniqueness
N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide is unique due to its specific amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various metal ions and its role as a catalyst in organic reactions further highlight its uniqueness.
Properties
CAS No. |
61273-23-2 |
|---|---|
Molecular Formula |
C6H10N4O4 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
N'-[2-(oxamoylamino)ethyl]oxamide |
InChI |
InChI=1S/C6H10N4O4/c7-3(11)5(13)9-1-2-10-6(14)4(8)12/h1-2H2,(H2,7,11)(H2,8,12)(H,9,13)(H,10,14) |
InChI Key |
BOTILBSSKLWWTR-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(=O)N)NC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14574592.png)
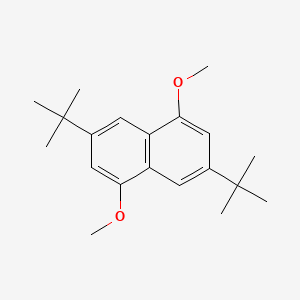
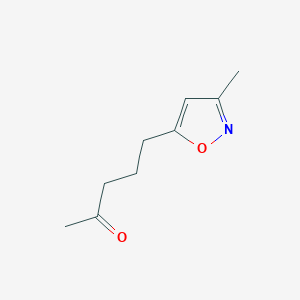
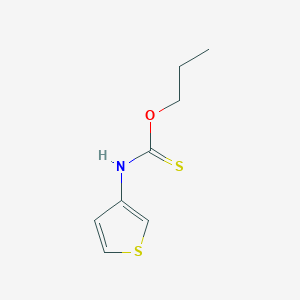
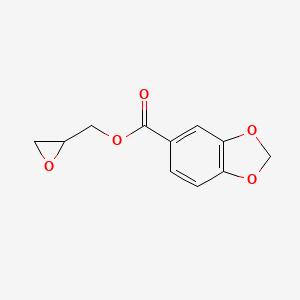
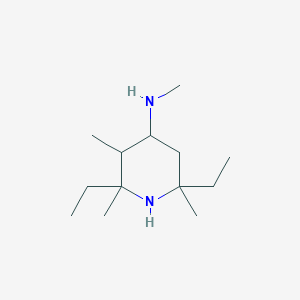
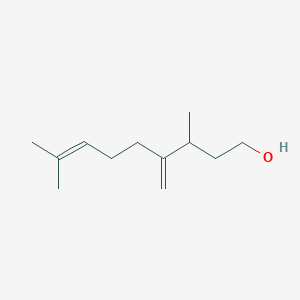
![1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14574639.png)
